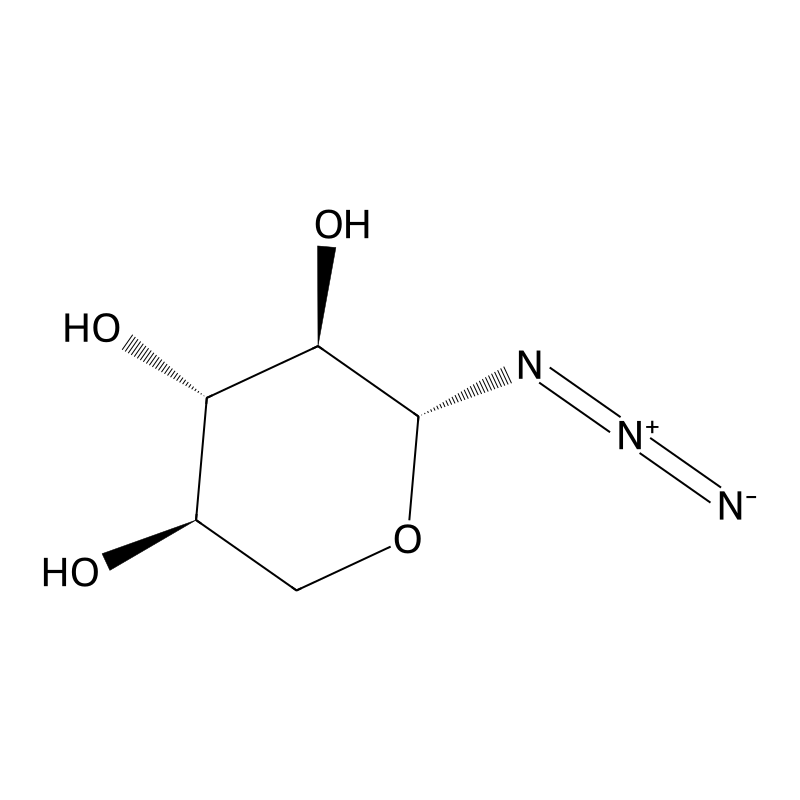

beta-d-Xylopyranosylazide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Beta-D-Xylopyranosylazide is an organic compound characterized by its molecular formula and a molar mass of 175.14 g/mol. It features a xylose sugar moiety linked to an azide functional group (-N₃), making it a versatile chemical reagent in organic synthesis, particularly in click chemistry applications. This compound is typically encountered as a white crystalline solid that exhibits solubility in organic solvents like dimethyl sulfoxide and methylene chloride .

Key Reactions:- Click Chemistry: Formation of 1-xylosyl-4-substituted 1,2,3-triazoles.

- Reduction: Conversion of the azide group to amines.

The synthesis of beta-D-Xylopyranosylazide generally involves the following steps:

- Protection of Beta-D-Xylose: The hydroxyl groups of beta-D-xylopyranosyl are protected to prevent unwanted reactions during subsequent steps.

- Reaction with Sodium Azide: The protected xylose is reacted with sodium azide under controlled conditions to introduce the azide group.

- Deprotection: Finally, the protecting groups are removed to yield beta-D-Xylopyranosylazide in its active form .

Beta-D-Xylopyranosylazide finds applications mainly in:

- Organic Synthesis: As a reagent for constructing complex molecules through click chemistry.

- Glycomimetics Development: Its derivatives may serve as potential inhibitors or modulators in biochemical pathways.

- Materials Science: Used in creating functional materials through polymerization processes.

Studies on beta-D-Xylopyranosylazide have focused on its interactions with various enzymes and biological systems. For instance, its derivatives have been evaluated for their potential as affinity labels for enzymes like beta-D-xylosidase. These studies help elucidate the compound's role and efficacy in biochemical applications .

Several compounds share structural similarities with beta-D-Xylopyranosylazide, particularly other azidosugars and glycosides. Here are some notable comparisons:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Alpha-D-Glucopyranosylazide | Contains glucose instead of xylose | Generally stronger enzyme inhibitors due to hydroxymethyl group |

| Beta-D-Galactopyranosylazide | Galactose moiety linked to azide | Different biological activity profile compared to xylose derivatives |

| 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide | Acetate protecting groups present | Enhanced stability and solubility properties |

Beta-D-Xylopyranosylazide stands out due to its specific xylose structure and unique reactivity profile within click chemistry contexts, making it a valuable reagent for synthetic chemists .

The molecular structure of β-D-xylopyranosylazide is defined by a six-membered xylopyranose ring (C5H8O4) substituted with three acetyl groups at positions C2, C3, and C4, and an azide group (-N3) at the anomeric carbon (C1) in the β-configuration. The β-configuration indicates that the azide group is positioned axially relative to the ring, while the hydroxyl groups at C2, C3, and C4 are replaced by acetyl groups to enhance stability and control reactivity during glycosylation.

Key Structural Features

| Property | Value/Description | Source |

|---|---|---|

| CAS Number | 53784-33-1 | |

| Molecular Formula | C₁₁H₁₅N₃O₇ | |

| Molecular Weight | 301.25 g/mol | |

| Specific Rotation | -85 to -88° (c=1 in chloroform) | |

| Melting Point | 84°C |

The azide group’s electron-withdrawing nature and the acetyl protecting groups collectively influence the compound’s solubility, stability, and reactivity. The β-configuration ensures stereospecific outcomes in glycosylation reactions, crucial for synthesizing natural or non-natural glycosides.

Historical Context in Carbohydrate Chemistry

The development of glycosyl azides as synthetic intermediates emerged from the need for efficient glycosyl donors that overcome limitations of traditional halides (e.g., bromides, iodides). Early studies highlighted glycosyl iodides as reactive donors, but their instability and limited scalability prompted research into alternative leaving groups. The introduction of azides in glycosylation chemistry gained traction due to their compatibility with click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

β-D-Xylopyranosylazide’s role in enzymatic transglycosylation was explored in the 2000s, with studies demonstrating its utility as a donor for fungal β-N-acetylhexosaminidases. However, subsequent research revealed that azides are poorly accommodated by many glycosidases, limiting their enzymatic applications. This duality underscores the compound’s niche in chemical synthesis rather than biological systems.

Role as a Key Intermediate in Glycosylation Reactions

β-D-Xylopyranosylazide’s azide group enables three primary reaction pathways:

- Chemical Glycosylation: The azide acts as a leaving group, facilitating the formation of glycosidic bonds with acceptor molecules (e.g., alcohols, thiols).

- Click Chemistry: The azide participates in CuAAC or strain-promoted cycloadditions with alkynes, enabling bioconjugation (e.g., tagging proteins, nucleic acids).

- Reduction to Amines: Catalytic hydrogenation converts the azide to a primary amine, useful for synthesizing glycosylamines.

Reaction Pathways

| Reaction Type | Example Application | Source |

|---|---|---|

| Chemical Glycosylation | Synthesis of xylobiosides | |

| CuAAC for Bioconjugation | Fluorophore-tagged xylosides | |

| Reduction to Amines | N-(β-D-Xylopyranosyl) amine derivatives |

The compound’s acetyl groups prevent undesired side reactions during glycosylation, ensuring regioselectivity in oligosaccharide synthesis.

The synthesis of β-D-xylopyranosylazide from per-O-acylated xylopyranose derivatives represents a fundamental transformation in carbohydrate chemistry that enables access to versatile glycosyl building blocks [1]. The azidation of anomeric positions in protected xylose derivatives has been accomplished through several distinct mechanistic pathways, each offering unique advantages in terms of stereoselectivity, reaction conditions, and substrate scope [2].

The general approach involves the displacement of anomeric leaving groups through nucleophilic substitution mechanisms [23]. Trimethylsilyl azide has emerged as the most commonly employed azide source due to its enhanced nucleophilicity and compatibility with Lewis acid activation systems [23] [2]. The stereochemical outcome of these reactions typically favors β-anomer formation through SN2-type mechanisms, where the azide nucleophile attacks from the face opposite to the leaving group [31] [32].

AuBr₃-Catalyzed Anomeric Azidation

Gold(III) bromide catalysis represents a significant advancement in anomeric azidation methodology, offering exceptional selectivity and mild reaction conditions for per-O-acetylated and per-O-benzoylated sugar substrates [4]. The oxophilic nature of AuBr₃ enables efficient activation of anomeric positions while maintaining compatibility with acyl protecting groups [4].

The AuBr₃-catalyzed azidation protocol employs catalytic quantities of the gold salt, typically 0.1-0.3 equivalents, in conjunction with trimethylsilyl azide as the nucleophile [4]. Reaction conditions involve room temperature for per-O-acetylated monosaccharides, with completion typically achieved within 1-3 hours [4]. Per-O-benzoylated substrates demonstrate enhanced reactivity under these conditions, often requiring only 1-2 hours for complete conversion [4].

For per-O-benzoylated disaccharides, elevated temperatures of 55°C and extended reaction times of 2-3 hours are necessary to achieve optimal conversions [4]. The method demonstrates broad substrate scope across various sugar series while maintaining excellent β-selectivity [4].

Table 1: AuBr₃-Catalyzed Azidation Reaction Conditions

| Substrate Type | Temperature | Reaction Time | AuBr₃ Loading | Yield Range |

|---|---|---|---|---|

| Per-O-acetylated monosaccharides | Room temperature | 1-3 hours | 0.1-0.3 equiv | 75-90% |

| Per-O-benzoylated monosaccharides | Room temperature | 1-2 hours | 0.1-0.3 equiv | 80-95% |

| Per-O-benzoylated disaccharides | 55°C | 2-3 hours | 0.1-0.3 equiv | 70-85% |

Triflate-Mediated Nucleophilic Displacement Pathways

Triflate-mediated azidation pathways exploit the exceptional leaving group ability of trifluoromethanesulfonate groups to facilitate nucleophilic displacement reactions [5]. The triflate anion, while typically considered a non-nucleophilic species, can participate as an intermediate nucleophile in certain catalytic processes [5].

The mechanism involves initial formation of anomeric triflates from the corresponding alcohols or acetates under acidic conditions [5]. Subsequent nucleophilic attack by azide occurs through an SN2-like mechanism, resulting in inversion of configuration at the anomeric center [31] [32]. This stereochemical outcome is particularly valuable for accessing β-anomers from α-precursors [31].

Tin tetrachloride-mediated azidation represents a well-established variant of this approach, where SnCl₄ serves as a Lewis acid to activate anomeric positions toward nucleophilic attack [23] [2]. The reaction typically employs 0.3 equivalents of SnCl₄ with 1.4 equivalents of trimethylsilyl azide in dichloromethane at room temperature [23]. Reaction times generally range from 12-24 hours for complete conversion [23].

The stereochemical outcome depends strongly on the anomeric configuration of the starting material and the reaction mechanism [31] [32]. β-Configured substrates undergo direct SN2 displacement to yield α-azides, while α-substrates can proceed through either SN1 or SN2 pathways depending on reaction conditions [33] [34].

Table 2: SnCl₄-Mediated Azidation Optimization

| Parameter | Optimal Conditions | Range Tested | Yield Impact |

|---|---|---|---|

| SnCl₄ Loading | 0.3 equivalents | 0.1-0.5 equiv | Optimal at 0.3 equiv |

| TMSN₃ Loading | 1.4 equivalents | 1.0-2.0 equiv | Maximum at 1.4 equiv |

| Temperature | Room temperature | 0-40°C | No benefit above RT |

| Reaction Time | 24 hours | 12-48 hours | Complete at 24h |

Protecting Group Strategies in Xylose Functionalization

Protecting group selection plays a critical role in determining the reactivity, selectivity, and synthetic utility of xylose derivatives [9] [12]. The strategic placement of protecting groups influences both the electronic properties of the sugar ring and the steric accessibility of reactive sites [9].

Acetyl protecting groups represent the most commonly employed acyl protection for xylose derivatives due to their ease of installation and removal [8] [12]. The acetylation of xylose typically proceeds under standard conditions using acetic anhydride and sodium acetate at 100°C [16]. This protection strategy provides excellent stability under azidation conditions while allowing selective removal under mild basic conditions [6].

Benzoyl protecting groups offer enhanced stability compared to acetyl groups and demonstrate superior performance in certain glycosylation reactions [8] [9]. The electron-withdrawing nature of benzoyl groups influences the reactivity of anomeric positions, often leading to improved yields in azidation reactions [4] [9]. Installation typically employs benzoyl chloride under basic conditions or benzoic anhydride with acid catalysis [12].

Silyl ether protecting groups provide orthogonal protection that is stable to basic conditions but labile to fluoride sources [11] [12]. Trimethylsilyl ethers represent the most labile silyl protecting group, while tert-butyldimethylsilyl and tert-butyldiphenylsilyl groups offer increased stability [11]. The tetraisopropyldisiloxane-1,3-diyl group has been specifically investigated for simultaneous protection of two hydroxyl groups on xylopyranoside derivatives [7].

Table 3: Protecting Group Compatibility and Removal Conditions

| Protecting Group | Installation Conditions | Stability Profile | Removal Conditions |

|---|---|---|---|

| Acetyl | Ac₂O, NaOAc, 100°C | Base labile, acid stable | NaOMe, MeOH |

| Benzoyl | BzCl, pyridine | Base labile, enhanced stability | NaOMe, MeOH |

| Trimethylsilyl | TMSCl, imidazole | Fluoride labile | TBAF, THF |

| tert-Butyldimethylsilyl | TBSCl, imidazole | Fluoride labile, acid stable | TBAF, THF |

| Benzyl | BnBr, NaH | Acid stable, hydrogenolysis | H₂, Pd/C |

Benzyl ether protecting groups provide permanent protection that is stable to both acidic and basic conditions [12]. These groups are typically removed through catalytic hydrogenation, making them incompatible with other reducible functionalities [12]. The installation of benzyl groups can be achieved using benzyl bromide with sodium hydride or through the benzyloxypyridinium triflate method under neutral conditions [10].

The 4,6-O-benzylidene acetal represents a cyclic protecting group that demonstrates unique stereodirecting effects in glycosylation reactions [9]. This group enforces a specific conformation that influences the stereochemical outcome of anomeric substitutions [9]. The installation typically employs benzaldehyde dimethyl acetal with catalytic acid [12].

Click Chemistry Applications for Conjugate Synthesis

Click chemistry methodology has revolutionized the synthesis of xylose-containing conjugates through the copper-catalyzed azide-alkyne cycloaddition reaction [13] [14] [15]. The β-D-xylopyranosylazide serves as an ideal substrate for these transformations due to the reactive azide functionality and the biocompatible nature of the resulting triazole linkage [16] [18].

The copper-catalyzed azide-alkyne cycloaddition proceeds under mild aqueous conditions with excellent functional group tolerance [15]. Standard conditions employ catalytic copper sulfate (0.1 equivalents) with sodium ascorbate (0.2 equivalents) as a reducing agent in aqueous tert-butanol mixtures [16]. Reaction temperatures typically range from room temperature to 50°C, with completion achieved within 1-12 hours [2] [6].

The 1,2,3-triazole linkage formed through click chemistry provides several advantages for bioconjugate applications [16] [18]. The triazole ring is metabolically stable and can participate in hydrogen bonding interactions that enhance biological activity [2]. Additionally, the triazole serves as an effective spacer between the xylose moiety and other molecular components [16].

Table 4: Click Chemistry Optimization for Xylose Azide Conjugation

| Parameter | Standard Conditions | Alternative Conditions | Yield Range |

|---|---|---|---|

| Copper Source | CuSO₄·5H₂O (0.1 equiv) | Cu(OAc)₂ (0.1 equiv) | 70-95% |

| Reducing Agent | Sodium ascorbate (0.2 equiv) | Ascorbic acid (0.2 equiv) | 65-90% |

| Solvent System | DMF:H₂O (4:1.3) | tBuOH:H₂O (1:1) | Comparable |

| Temperature | Room temperature | 50°C | Faster kinetics |

| Reaction Time | 1-12 hours | 0.5-6 hours | Substrate dependent |

Fluorophore conjugation represents a major application area for xylose azide click chemistry [6] [13]. Alkyne-functionalized fluorophores including dansyl, fluorescein isothiocyanate, and pyrene derivatives have been successfully coupled to xylose azides [6]. These conjugates serve as valuable tools for studying glycosaminoglycan biosynthesis and cellular uptake mechanisms [6] [13].

Peptide conjugation through click chemistry enables the synthesis of glycopeptide mimetics with potential therapeutic applications [2]. The RGD (arginine-glycine-aspartic acid) peptide motif has been specifically conjugated to xylose azides to create compounds that prime glycosaminoglycan synthesis [2]. These conjugates demonstrate enhanced biological activity compared to simple xylose derivatives [2].

The bioorthogonal nature of click chemistry allows for conjugation reactions to proceed in biological systems without interfering with natural cellular processes [14] [15]. Strain-promoted azide-alkyne cycloaddition reactions eliminate the need for copper catalysis, enabling in vivo applications [14]. These copper-free variants employ cyclooctyne derivatives that undergo cycloaddition with azides through ring strain activation [14].

Surface immobilization represents another important application of xylose azide click chemistry [13]. Alkyne-functionalized surfaces can be decorated with xylose azides to create glycan arrays for studying protein-carbohydrate interactions [13]. These surfaces have been employed in surface plasmon resonance studies to investigate binding interactions with glycosaminoglycan-binding proteins [13].

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural characterization of beta-D-xylopyranosylazide derivatives. The spectroscopic analysis provides detailed information about molecular conformation, stereochemistry, and electronic environment of the azido-substituted xylose derivatives [1] [2].

Proton Nuclear Magnetic Resonance Characteristics

The proton nuclear magnetic resonance spectrum of beta-D-xylopyranosylazide exhibits characteristic chemical shift patterns that distinguish it from other glycosyl derivatives [3] [4]. The anomeric proton appears as a distinctive doublet in the downfield region, typically observed around 4.8-5.0 parts per million [5] [4]. This chemical shift is influenced by the electron-withdrawing effect of the anomeric azide group, resulting in deshielding of the anomeric proton [3].

The ring protons display characteristic coupling patterns that provide information about the chair conformation of the pyranose ring [1] [6]. Three-bond proton-proton coupling constants between adjacent ring carbons typically range from 7-10 hertz for equatorial-equatorial orientations and 2-4 hertz for axial-equatorial arrangements [6]. These coupling constants confirm the four-chair-one conformation of the beta-D-xylopyranoside derivatives [1] [7].

Hydroxyl protons in deuterium oxide solutions exchange rapidly, simplifying the spectral interpretation [5] [4]. However, in organic solvents such as dimethyl sulfoxide-deuterium-six, these protons appear as distinct signals that can participate in hydrogen bonding interactions [1] [7].

Carbon-13 Nuclear Magnetic Resonance Spectral Features

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with enhanced sensitivity to chemical environment changes [8] [9]. The anomeric carbon in beta-D-xylopyranosylazide typically resonates around 92-95 parts per million, reflecting the electronegative nature of the azide substituent [5] [9].

Ring carbons display characteristic chemical shifts that correlate with their stereochemical environment [5] [9]. Carbon-2 through carbon-4 appear in the 70-80 parts per million region, while the primary carbon-5 resonates around 65 parts per million [5] [10]. The azide carbon shows a distinctive signal around 120 parts per million, confirming the presence of the azido functionality [11].

One-bond carbon-hydrogen coupling constants provide additional stereochemical information [3] [12]. The anomeric carbon typically exhibits coupling constants of 160-170 hertz with its attached proton, while other ring carbons show values in the 140-150 hertz range [3] [12].

| Position | Chemical Shift (ppm) | Coupling Constant (Hz) |

|---|---|---|

| Carbon-1 | 92-95 | 165-170 |

| Carbon-2 | 72-75 | 145-150 |

| Carbon-3 | 76-78 | 145-150 |

| Carbon-4 | 70-72 | 145-150 |

| Carbon-5 | 64-66 | 140-145 |

Conformational Analysis Through Nuclear Magnetic Resonance

Nuclear magnetic resonance spectroscopy enables detailed conformational analysis of beta-D-xylopyranosylazide derivatives [1] [7]. Variable temperature studies reveal conformational dynamics, particularly for compounds with modified substituents [1]. The four-chair-one conformation predominates in most solvents, but equilibria with one-chair-four conformations can be observed under specific conditions [1] [7].

Dynamic nuclear magnetic resonance spectroscopy provides insight into conformational exchange processes [1]. Line broadening at intermediate temperatures followed by sharpening at lower temperatures indicates rapid conformational interconversion on the nuclear magnetic resonance timescale [1] [7].

Solvent effects significantly influence conformational preferences [1] [7]. Polar solvents such as methanol-deuterium-four favor hydrogen-bonded conformations, while non-polar solvents like chloroform-deuterium promote intramolecular interactions [1] [7].

Mass Spectrometric Profiling of Azido-Xylosides

Mass spectrometry provides essential structural information and molecular weight confirmation for azido-xyloside derivatives [13] [14]. The technique enables identification of fragmentation patterns, isotope distributions, and structural verification of beta-D-xylopyranosylazide compounds [15] [16].

Electrospray Ionization Mass Spectrometry

Electrospray ionization represents the preferred ionization method for azido-xyloside analysis due to its soft ionization characteristics [17] [18]. This technique preserves the molecular ion while minimizing fragmentation, enabling accurate molecular weight determination [17] [18]. Beta-D-xylopyranosylazide with molecular formula carbon-5 hydrogen-9 nitrogen-3 oxygen-4 produces a molecular ion peak at mass-to-charge ratio 176.15 in positive ion mode [14].

The electrospray process generates multiply charged ions through protonation or sodium adduct formation [18]. Protonated molecular ions appear at mass-to-charge ratio 177, while sodium adducts produce signals at mass-to-charge ratio 199 [14] [18]. The relative abundance of these species depends on solution conditions and buffer composition [18].

Fragmentation Patterns and Structural Elucidation

Collision-induced dissociation provides detailed fragmentation information for structural characterization [19] [16]. Beta-D-xylopyranosylazide exhibits characteristic fragmentation patterns that distinguish it from other glycosyl derivatives [15] [16]. Loss of nitrogen gas (molecular weight 28) from the azide group produces a prominent fragment at mass-to-charge ratio 148 [11] [15].

Glycosidic bond cleavage generates characteristic fragments that confirm the sugar backbone structure [19] [16]. Ring fragmentation follows predictable pathways, producing diagnostic ions that aid in stereochemical assignment [16]. Cross-ring cleavages provide additional structural information, particularly for determining substitution patterns [19] [16].

| Fragmentation Process | Mass Loss | Product Ion (m/z) |

|---|---|---|

| Molecular Ion | - | 176 |

| Nitrogen Loss | 28 | 148 |

| Water Loss | 18 | 158 |

| Formaldehyde Loss | 30 | 146 |

| Ring Fragmentation | 60 | 116 |

Tandem Mass Spectrometry Analysis

Tandem mass spectrometry enables detailed structural analysis through sequential fragmentation [19]. Multiple stages of fragmentation provide comprehensive structural information, revealing connectivity patterns and substituent locations [19]. This approach proves particularly valuable for complex azido-xyloside derivatives with multiple functional groups [15] [19].

Higher-energy collisional dissociation produces complementary fragmentation patterns that enhance structural characterization [19]. This technique provides access to fragments that are inaccessible through conventional collision-induced dissociation [19].

Accurate Mass Determination

High-resolution mass spectrometry enables accurate mass determination with parts-per-million accuracy [20]. This capability allows definitive molecular formula assignment and eliminates structural ambiguities [20]. Time-of-flight and Fourier transform ion cyclotron resonance instruments provide the requisite mass accuracy for confident identification [20].

Isotope pattern analysis provides additional confirmation of molecular composition [20]. The characteristic nitrogen isotope pattern from the azide group serves as a diagnostic feature for azido-xyloside identification [11].

Chromatographic Purification Methods (High-Performance Liquid Chromatography, Flash Column)

Chromatographic purification methods are essential for isolating and purifying beta-D-xylopyranosylazide derivatives [21] [22]. These techniques enable separation of synthetic products, removal of impurities, and preparation of analytically pure compounds for biological evaluation [23] [24].

High-Performance Liquid Chromatography Separation

High-performance liquid chromatography provides efficient separation of azido-xyloside derivatives with high resolution and reproducibility [22] [23]. Reverse-phase chromatography using carbon-18 stationary phases proves most effective for polar azido sugar separates [22] [25]. Mobile phases typically consist of water-acetonitrile gradients with acid modifiers to enhance peak shape [22] [24].

The separation mechanism relies on differential partitioning between the mobile and stationary phases [26] [25]. Azido-xylosides exhibit moderate retention due to their polar hydroxyl groups and hydrophobic azide functionality [22] [23]. Gradient elution enables separation of closely related derivatives with similar polarity characteristics [22] [25].

Detection methods include ultraviolet absorption, evaporative light scattering, and mass spectrometry [23] [26]. Ultraviolet detection at 210 nanometers provides sensitive detection of the azide chromophore [23]. Evaporative light scattering detection offers universal detection capability independent of chromophoric properties [26].

| Column Type | Mobile Phase | Detection | Resolution |

|---|---|---|---|

| Carbon-18 | Water/Acetonitrile | Ultraviolet 210 nm | High |

| Amino | Acetonitrile/Water | Evaporative Light Scattering | Moderate |

| Hydrophilic Interaction | Acetonitrile/Water | Mass Spectrometry | High |

Flash Column Chromatography Purification

Flash column chromatography provides rapid purification of synthetic azido-xyloside products [27] [28]. This technique offers high throughput and scalability for preparative applications [29] [30]. Normal-phase silica gel columns with appropriate solvent systems enable efficient separation of polar azido sugars [29] [31].

Safety considerations are paramount when purifying azide-containing compounds [32]. Column chromatography may contribute to decomposition under certain conditions, requiring careful optimization of purification parameters [32]. Extraction and precipitation methods should be prioritized when possible to minimize decomposition risks [32].

Solvent selection critically influences separation efficiency and compound stability [27] [28]. Ethyl acetate-hexane gradients provide effective separation for most azido-xyloside derivatives [27] [28]. Polar modifiers such as methanol may be necessary for highly polar compounds [28] [31].

Automated Purification Systems

Automated flash chromatography systems offer improved reproducibility and safety for azido compound purification [27] [30]. These systems minimize human exposure to potentially hazardous azide compounds while providing consistent purification results [27] [30]. Pre-packed cartridges eliminate the need for manual column packing and reduce contamination risks [27].

Method development involves optimization of stationary phase, mobile phase composition, and gradient conditions [30]. Thin-layer chromatography provides preliminary separation information for method development [30]. Fraction collection and analysis enable identification of pure product fractions [30].

Purification Optimization Strategies

Purification method optimization requires consideration of compound stability, solubility, and separation selectivity [31] [30]. Sample preparation techniques influence separation efficiency and product recovery [24] [31]. Dissolution in appropriate solvents and filtration remove particulates that might interfere with separation [24].

Loading conditions affect separation performance and product purity [30]. Overloading leads to peak broadening and reduced resolution, while underloading decreases throughput [30]. Optimization studies determine optimal loading conditions for specific compounds [30].

Quality control measures ensure consistent purification results [24] [33]. Analytical high-performance liquid chromatography confirms product purity and identity [24] [33]. Nuclear magnetic resonance spectroscopy provides final structural verification [24] [33].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types